![molecular formula C17H13FN4O3S B2993368 Moz-IN-2 CAS No. 2055397-88-9](/img/structure/B2993368.png)
Moz-IN-2
Overview
Description
Moz-IN-2 is an inhibitor of protein MOZ, a member of histone acetyltransferases . It has an IC50 of 125 μM . It is a solid substance with an off-white to light yellow color .
Molecular Structure Analysis
The molecular weight of Moz-IN-2 is 372.37 . Its molecular formula is C17H13FN4O3S . The SMILES representation of Moz-IN-2 is O=C(NNS(=O)(C1=CC=CC=C1)=O)C2=CC(C3=CC=NN=C3)=CC=C2F .Physical And Chemical Properties Analysis
Moz-IN-2 is a solid substance with an off-white to light yellow color . It has a molecular weight of 372.37 and a molecular formula of C17H13FN4O3S . It is soluble in DMSO .Scientific Research Applications
Epigenetic Regulation and Histone Acetylation
Moz-IN-2: targets lysine acetyltransferase 6A (KAT6A/MOZ), which plays a crucial role in histone acetylation. By inhibiting KAT6A, Moz-IN-2 affects the acetylation status of histones, influencing gene expression and chromatin structure. Researchers can explore its impact on epigenetic modifications and gene regulation .
Senescence-Inducing Anti-Cancer Agents
Studies have shown that Moz-IN-2 induces senescence in cancer cells. Senescence prevents cell proliferation and contributes to tumor suppression. Investigating the molecular mechanisms underlying this effect could lead to novel anti-cancer therapies .
Craniofacial Development and Skeletal Patterning
In zebrafish models, Moz-IN-2 has been linked to craniofacial development. Specifically, it affects the fate maps of skeletal precursors in the face. By inhibiting Hox expression, it transforms the support skeleton of the second pharyngeal segment into a duplicate of the first-segment-derived jaw skeleton. This research sheds light on how Hox genes regulate segment-specific organ shape at the cellular level .
Potential Therapeutic Applications
Given its impact on KAT6A, researchers are exploring Moz-IN-2 as a potential therapeutic agent. Investigate its effects on specific diseases, such as hematological malignancies, where KAT6A dysregulation is implicated. Preclinical studies may reveal its efficacy and safety profiles .
Mechanistic Insights into KAT6A Function
By studying Moz-IN-2 , researchers can gain insights into KAT6A’s role in cellular processes beyond histone acetylation. Investigate its interactions with other proteins, cellular pathways, and potential downstream effects. Understanding KAT6A’s broader functions may uncover novel therapeutic targets .
Drug Discovery and Chemical Biology
Moz-IN-2: serves as a valuable tool compound for chemical biology studies. Researchers can use it to validate KAT6A as a drug target and explore its binding interactions. Additionally, structural studies can guide the design of more potent and selective inhibitors .
Mechanism of Action
Target of Action
Moz-IN-2 is a potent inhibitor of the protein MOZ . MOZ, also known as MYST3 or KAT6A, is a member of the histone acetyltransferases (HATs) family . HATs play a crucial role in several biological settings, including the regulation of gene expression .
Mode of Action
Moz-IN-2 interacts with MOZ by inhibiting its acetyltransferase activity . The inhibition of MOZ by Moz-IN-2 is significant, with an IC50 value of 125 μM . This interaction leads to changes in the acetylation status of histone proteins, which can affect gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Moz-IN-2 is the INK4A-ARF pathway . MOZ has been shown to inhibit senescence via this pathway . In addition, MOZ is required to maintain normal levels of histone 3 lysine 9 (H3K9) and H3K27 acetylation at the transcriptional start sites of at least four genes, Cdc6, Ezh2, E2f2, and Melk . These genes are known inhibitors of the INK4A-ARF pathway .
Pharmacokinetics
It is known that moz-in-2 is soluble in dmso at a concentration of 100 mg/ml . This suggests that Moz-IN-2 could have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of MOZ by Moz-IN-2 leads to changes in the acetylation status of histone proteins, affecting gene expression . This can result in the modulation of cellular processes such as cell proliferation and differentiation . In the context of cancer, the inhibition of MOZ could potentially suppress tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVPPNOFFNGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moz-IN-2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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